Glyphosphate-FMOC

Description

Historical Development and Significance of 9-Fluorenylmethylchloroformate (FMOC-Cl) Derivatization

The use of FMOC-Cl as a derivatizing agent has been a cornerstone in the analysis of glyphosate (B1671968) and AMPA for decades. Its introduction marked a significant step forward in the ability to reliably quantify these challenging compounds.

The concept of pre-column derivatization involves reacting the analytes with a reagent before they are introduced into the chromatography system. This approach was adopted for glyphosate analysis to overcome the detection and separation issues. edpsciences.org Initially, HPLC methods with fluorescence detection were developed, which required converting the non-fluorescent glyphosate and AMPA into fluorescent derivatives. nih.govedpsciences.org

FMOC-Cl was identified as a highly effective reagent for this purpose. edpsciences.org The reaction of FMOC-Cl with the primary and secondary amine groups of glyphosate and AMPA yields highly fluorescent and UV-absorbing derivatives. nih.govscielo.br This allowed for their sensitive detection using fluorescence (FLD) or UV detectors. edpsciences.orgnepjol.info Over time, the methodology evolved from being primarily used with fluorescence detection to being coupled with the more powerful and specific technique of tandem mass spectrometry (LC-MS/MS). mdpi.com The ISO 16308:2014 standard, for instance, codifies the use of FMOC derivatization followed by LC-MS/MS analysis for glyphosate and AMPA in water. mdpi.com

The derivatization of glyphosate and AMPA with FMOC-Cl brings about crucial changes in their chemical properties that are highly advantageous for analysis. mdpi.com

Enhanced Detectability : The FMOC group is a strong fluorophore and chromophore. nih.govscielo.br By attaching this group to glyphosate and AMPA, the resulting derivatives, Glyphosate-FMOC and AMPA-FMOC, become readily detectable by fluorescence and UV detectors at low concentrations. edpsciences.orgnepjol.info When using mass spectrometry, the FMOC tag increases the mass of the analytes, moving them to a higher mass range where background interference is often lower, and provides characteristic fragmentation patterns for selective detection. nih.govacs.org

Improved Chromatographic Separation : The attachment of the large, nonpolar fluorenylmethoxycarbonyl group significantly increases the lipophilicity (hydrophobicity) of the glyphosate and AMPA molecules. mdpi.comhh-ra.org This transformation allows the derivatives to be retained and effectively separated on widely used and robust reversed-phase C18 columns. nih.govmdpi.com Without derivatization, these polar compounds would pass through such columns with little to no retention, resulting in poor separation from the solvent front and other matrix components. mdpi.com

The derivatization reaction is typically carried out in an alkaline medium, often using a borate (B1201080) buffer, to facilitate the reaction between FMOC-Cl and the amine groups. nih.govnepjol.info The stability of the resulting FMOC derivatives ensures that they remain intact throughout the chromatographic analysis, leading to reliable and reproducible quantification. nih.gov

The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) achieved for glyphosate and AMPA using FMOC-Cl derivatization followed by different detection techniques, as reported in various studies.

| Analyte | Matrix | Derivatization Reagent | Analytical Method | LOD | LOQ | Reference |

| Glyphosate | Seawater | FMOC-Cl | HPLC-FLD | 0.60 µg/L | - | xmu.edu.cn |

| AMPA | Seawater | FMOC-Cl | HPLC-FLD | 0.30 µg/L | - | xmu.edu.cn |

| Glyphosate | Soybean | FMOC-Cl | HPLC-FLD | 0.125 mg/kg | 0.25 mg/kg | nepjol.info |

| Glyphosate | Water | FMOC-Cl | HPLC-FLD | 0.008 mg/L | - | dergipark.org.tr |

| AMPA | Water | FMOC-Cl | HPLC-FLD | 0.004 mg/L | - | dergipark.org.tr |

| Glyphosate | Water | FMOC-Cl | HPLC-DAD | 0.024 mg/L | - | dergipark.org.tr |

The following table shows a comparison of analytical parameters between a method using FMOC-Cl derivatization with HPLC-DAD and a direct analysis method using HPLC-ICP-MS/MS.

| Parameter | HPLC-DAD with FMOC-Cl | HPLC-ICP-MS/MS | Reference |

| Analysis Time | 20 min | < 5 min | scielo.br |

| Derivatization Step | Yes | No | scielo.br |

| Sample Preparation Time | 200 min | 30 min | scielo.br |

| Limit of Detection | 300 µg/L | 8.2 µg/L | scielo.br |

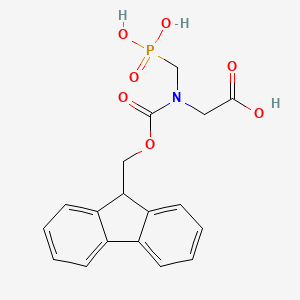

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18NO7P/c20-17(21)9-19(11-27(23,24)25)18(22)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,21)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROATGKXPCGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701164367 | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373205-41-4 | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373205-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(phosphonomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Derivatization Mechanisms of Glyphosate Fmoc

Fundamental Principles of N-Protection and Adduct Formation

The core of the derivatization process lies in the chemical reaction between the amine groups of glyphosate (B1671968) and AMPA with FMOC-Cl. This reaction forms a stable adduct, effectively "tagging" the analytes for detection.

Reaction Kinetics and Mechanisms of Amine Functionality in Glyphosate and AMPA with FMOC-Cl

The derivatization of glyphosate and AMPA with FMOC-Cl is a nucleophilic substitution reaction. researchgate.net It occurs under alkaline conditions where the secondary amine group of glyphosate and the primary amine of AMPA are deprotonated, making them effective nucleophiles. researchgate.netlcms.cz The electron-rich nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate group in FMOC-Cl. This leads to the displacement of the chloride ion, a good leaving group, and the formation of a stable carbamate (B1207046) linkage between the fluorenylmethoxycarbonyl group and the original amine. researchgate.net

The reaction is generally rapid, often reaching completion within minutes at room temperature. tandfonline.com However, the kinetics are strongly influenced by the pH of the reaction medium. An alkaline environment is necessary to ensure the amine functionality is in its free, unprotonated state, which is the reactive form. lcms.czresearchgate.net

Elucidation of Reaction Products: Glyphosate-FMOC and AMPA-FMOC

The reaction yields N-(9-fluorenylmethoxycarbonyl)-glyphosate (Glyphosate-FMOC) and N-(9-fluorenylmethoxycarbonyl)-AMPA (AMPA-FMOC). mdpi.com These derivatives incorporate the highly fluorescent fluorenyl group, which allows for sensitive detection. edpsciences.org The formation of these products can be confirmed using various analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com

In mass spectrometry, the derivatized products exhibit characteristic parent ions and fragmentation patterns. For instance, under electrospray ionization (ESI), Glyphosate-FMOC and AMPA-FMOC are often detected as their corresponding molecular ions. Common mass-to-charge ratios (m/z) monitored for confirmation include 390 for Glyphosate-FMOC and 332 for AMPA-FMOC. mdpi.com Fragmentation of these parent ions yields specific daughter ions that are used for quantification and confirmation, such as the transition of 390 → 150 m/z for Glyphosate-FMOC. mdpi.com The resulting derivatives possess both polar and non-polar properties, making them amenable to separation on reversed-phase chromatography columns. researchgate.net

Optimization of Derivatization Reaction Conditions

To ensure complete and reproducible derivatization, several reaction parameters must be carefully optimized. These include the pH and buffer system, the presence of interfering metal ions, and the concentration of the derivatizing reagent.

Critical Role of pH and Buffer Systems (e.g., Borate (B1201080) Buffer) in Facilitating Aminolysis

The pH of the reaction mixture is arguably the most critical parameter. The aminolysis reaction requires an alkaline pH, typically between 8 and 10, to deprotonate the amine groups of glyphosate and AMPA, thereby activating them for nucleophilic attack. lcms.czresearchgate.net Borate buffer is commonly employed to maintain this optimal pH range. lcms.czconicet.gov.ar

Studies have shown that the reaction yield is highly dependent on pH. For most amino acids, the optimal pH for derivatization is above 9. tandfonline.comnih.gov Research on glyphosate derivatization has identified an optimal pH of 9.2 for the borate buffer. conicet.gov.ar At pH values that are too low, the amine is protonated and unreactive. Conversely, at excessively high pH (e.g., above 10.2), the competing hydrolysis of the FMOC-Cl reagent becomes significant, reducing the efficiency of the desired derivatization reaction. conicet.gov.ar The concentration of the borate buffer also plays a role, with studies indicating that a concentration of 200 mmol L⁻¹ provides optimal conditions for the reaction. scielo.br

Table 1: Effect of Borate Buffer pH on Derivatization Efficiency

| Buffer pH | Relative Reaction Yield | Observation |

|---|---|---|

| 8.2 | Lower | Sub-optimal deprotonation of the amine group. |

| 9.2 | Optimal | Highest peak signals observed for the derivatized product. conicet.gov.ar |

Impact and Mitigation of Metal Ion Chelation on Derivatization Efficiency through Chelating Agents (e.g., Ethylenediaminetetraacetic Acid)

Glyphosate is a strong chelating agent, capable of forming stable complexes with multivalent metal cations such as Ca²⁺, Mg²⁺, Fe³⁺, and Al³⁺, which are often present in environmental and biological samples. nih.govalanplewis.com This chelation can significantly interfere with the derivatization process. When glyphosate is complexed with a metal ion, its amine group may be sterically hindered or electronically unavailable to react with FMOC-Cl, leading to incomplete derivatization and artificially low analytical results. alanplewis.com The formation of these complexes can prevent the free form of glyphosate from being derivatized. alanplewis.com

To mitigate this interference, a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) is often added to the sample prior to derivatization. mdpi.composhbee.eu EDTA forms stronger complexes with the interfering metal ions than glyphosate does, effectively sequestering them and releasing the glyphosate to react freely with FMOC-Cl. nih.govnih.gov The addition of EDTA has been shown to increase the analytical response for both glyphosate and AMPA in hard water samples and other complex matrices. poshbee.euacs.org

Table 2: Logarithmic Stability Constants (log K) of Metal Complexes

| Metal Ion | Glyphosate | AMPA | EDTA |

|---|---|---|---|

| Ca²⁺ | 3.25 | 2.54 | 10.6 |

| Fe³⁺ | 11.9 | 13.9 | 25.1 |

Data sourced from references nih.govbasf.com. This table illustrates the stronger binding affinity of EDTA for common metal ions compared to glyphosate and AMPA, explaining its effectiveness as a mitigating agent.

Stoichiometric Considerations and Optimal Concentration of FMOC-Cl Reagent

The concentration of the FMOC-Cl derivatizing reagent must be in sufficient excess to ensure the complete and rapid derivatization of all analyte molecules present in the sample. cloudfront.net A stoichiometric ratio of 1:1 between the analyte and FMOC-Cl has been found to be ineffective. scielo.brresearchgate.net Research has demonstrated that increasing the molar ratio of FMOC-Cl to the analyte significantly improves the yield of the derivatized product. scielo.brcloudfront.net

However, an overly large excess of FMOC-Cl can lead to issues. The unreacted reagent and its hydrolysis by-product, FMOC-OH, can interfere with the chromatographic analysis and contaminate the detection system. poshbee.eu Therefore, an optimal concentration must be determined that maximizes derivatization efficiency while minimizing negative effects from excess reagent. Studies have explored various analyte-to-reagent ratios, with some methods employing a wide molar ratio ranging from 1:10 up to 1:10⁵. cloudfront.net A common approach involves using a concentration of 500 mg L⁻¹ of FMOC-Cl, which has been shown to be effective. scielo.br After the reaction, a washing step, often with a non-polar solvent like diethyl ether, can be used to remove the excess, unreacted FMOC-Cl. scielo.br

Kinetic Studies of Derivatization Time and Temperature Profiles

The derivatization of glyphosate with 9-fluorenylmethylchloroformate (FMOC-Cl) is a critical step for its analysis, and the kinetics of this reaction are highly dependent on both time and temperature. The reaction involves the nucleophilic substitution of the hydrogen atom from the secondary amine group of glyphosate with the aromatic ring of FMOC-Cl, a process that occurs under alkaline conditions. researchgate.netresearchgate.net The efficiency and completeness of this reaction are paramount for accurate quantification.

Research has shown varied optimal conditions. For instance, some studies indicate that the derivatization reaction reaches completion after 2 hours at room temperature, with 98% of the reaction finished within the first hour. aip.org Other investigations have established different timeframes; for example, a reaction time of 30 minutes at 25 °C has been utilized. scielo.brscielo.br Test trials evaluating derivatization times of 30, 45, and 60 minutes found no significant improvement in product yield after 45 minutes, suggesting the reaction reaches a plateau. wordpress.com

Temperature also plays a crucial role. One study involving incubation in a water bath set the parameters at 50 °C for 30 minutes to achieve derivatization. mdpi.com Another protocol suggests agitation for 20 minutes at 50°C. sciex.com A more detailed kinetic study optimized various experimental parameters, including FMOC-Cl concentration, borate buffer concentration, and derivatization time. acs.org This research found a direct proportional relationship between the FMOC-Cl concentration and the required derivatization time. acs.org Complete reactivity was achieved with a 2.5 mM concentration of FMOC-Cl after 4 hours of reaction time in a water bath at 40 °C. acs.org Using higher concentrations of the derivatizing agent did not necessarily improve results and could lead to the formation of byproducts that interfere with detection. acs.org

The following table summarizes findings from various studies on the kinetics of Glyphosate-FMOC derivatization.

| Derivatization Time | Temperature | FMOC-Cl Concentration | Additional Notes | Source |

| 2 hours | Room Temp. | Not Specified | 98% completion after 1 hour. | aip.org |

| 45 minutes | Room Temp. | 0.005 M | No significant increase in peak area after this time. | wordpress.com |

| 30 minutes | 25 °C | 10 mM | Reaction allowed to take place for 30 min. | scielo.brscielo.br |

| 30 minutes | 50 °C | Not Specified | Incubation in a water bath. | mdpi.com |

| 20 minutes | 50 °C | 10 mM | Agitation for 20 minutes. | sciex.com |

| 4 hours | 40 °C | 2.5 mM | Complete reactivity achieved under these conditions. | acs.org |

| 30 minutes | Room Temp. | 1 g/L | Optimum time found to be 30 minutes. | edpsciences.org |

Advanced Derivatization Methodologies

To improve efficiency, throughput, and reproducibility, advanced methodologies for the derivatization of glyphosate have been developed. These techniques move beyond manual, batch-wise preparation towards more sophisticated and integrated approaches.

On-Solid Support Derivatization Techniques for Enhanced Sample Throughput

On-solid support derivatization represents a significant advancement, streamlining the analytical workflow. This technique involves immobilizing the target analyte, glyphosate, onto a solid phase, typically a strong anion-exchange (SAX) resin, before the derivatization reaction occurs. nih.govacs.org

Other advanced sample preparation strategies include the use of molecularly imprinted solid-phase extraction (MIP-SPE) to selectively clean up the sample before derivatization. poshbee.eu Following the derivatization in solution, a subsequent solid-phase extraction step can be employed to effectively remove byproducts, such as FMOC-OH, and residual buffers that might interfere with chromatographic analysis or damage the analytical column. poshbee.eu

Microscale and Automated Derivatization Approaches

Automation and miniaturization have been integrated into the derivatization process to achieve high-throughput analysis. Fully automated systems utilize the built-in pretreatment functions of modern autosamplers to perform the entire derivatization workflow. lcms.czshimadzu.com

In one such system, the addition of internal standards and the derivatization of glyphosate with FMOC are performed entirely by the autosampler within a 15-minute window. lcms.czshimadzu.com After the reaction is complete, the sample is injected directly into the LC-MS/MS for analysis. lcms.czshimadzu.com These automated systems can overlap the sample pretreatment of the subsequent sample with the ongoing analysis of the current one, significantly reducing the total time per sample and maximizing throughput. lcms.czshimadzu.com

Another automated approach uses an open-architecture UPLC system that performs automated sequences for derivatization, quenching the reaction, and injection. waters.comlcms.cz This method also achieves derivatization in approximately 15 minutes. waters.com Automated workflows have also been developed that couple the FMOC-derivatization with online solid-phase extraction (SPE) for sample cleanup prior to LC-MS/MS detection, providing a seamless and highly repeatable process. sciex.comnih.gov These microscale and automated approaches minimize manual labor, reduce the potential for operator-induced error, and ensure high reproducibility, which is crucial for reliable residue analysis in various matrices. sciex.comwaters.com

The table below highlights key aspects of advanced derivatization methodologies.

| Methodology | Support/System | Derivatization Time | Key Advantages | Source |

| On-Solid Support | Strong Anion-Exchange (SAX) Resin | 10 minutes | Rapid reaction, simple purification, enhanced throughput. | nih.govacs.org |

| Fully Automated | SIL-30AC Autosampler | 15 minutes | No additional hardware, overlapping pretreatment, high throughput. | lcms.czshimadzu.com |

| Automated Protocol | Open-Architecture UPLC | 15 minutes | Automated sequencing, excellent reproducibility. | waters.comlcms.cz |

| Automated Workflow | GERSTEL Multi Purpose Sampler | 20 minutes (at 50°C) | Integrates derivatization with online SPE cleanup. | sciex.com |

Advanced Analytical Methodologies Employing Glyphosate Fmoc

Chromatographic Separation Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Fluorescence Detection (FLD)

The derivatization of glyphosate (B1671968) and AMPA with FMOC-Cl imparts fluorescence to the molecules, enabling highly sensitive detection using a fluorescence detector (FLD). xmu.edu.cnubbcluj.ro This approach is a well-established and cost-effective method for the quantification of these compounds. chromatographyonline.com The separation is typically achieved on a C18 reversed-phase column. xmu.edu.cnubbcluj.ro

The mobile phase commonly consists of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724). ubbcluj.ro The FLD is set to an excitation wavelength of approximately 265 nm and an emission wavelength of around 315 nm for the detection of the FMOC derivatives. xmu.edu.cn This method has been successfully applied to various matrices, including water, soil, and soybeans. ubbcluj.roresearchgate.net For instance, a study on soybean grains reported a limit of detection (LOD) of 0.125 mg/kg and a limit of quantitation (LOQ) of 0.25 mg/kg for glyphosate. nepjol.info Another study on a seawater matrix demonstrated the completion of the derivatization reaction within 30 minutes without the need for additional cleanup steps. xmu.edu.cn

Table 1: Performance of RP-HPLC-FLD for Glyphosate and AMPA Analysis

| Matrix | Analyte | LOD | LOQ | Average Recovery (%) | Reference |

|---|---|---|---|---|---|

| Soybean | Glyphosate | 0.125 mg/kg | 0.25 mg/kg | 95.2 | nepjol.info |

| Water | Glyphosate | 0.28 µg/L | 0.84 µg/L | 86.44 - 103.9 | ubbcluj.ro |

| Water | AMPA | 0.35 µg/L | 1.05 µg/L | 71.27 - 99.08 | ubbcluj.ro |

| Soil | Glyphosate | - | - | 57 - 81.5 | ubbcluj.ro |

| Water (Sandy Soil) | Glyphosate | 0.021 mg/kg | - | - | researchgate.net |

| Water (Clay Soil) | Glyphosate | 0.132 mg/kg | - | - | researchgate.net |

| Water (Sandy Soil) | AMPA | 0.74 mg/kg | - | - | researchgate.net |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

For even greater sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. researchgate.netacs.org This technique offers superior performance, especially in complex matrices where co-eluting substances can interfere with fluorescence detection. usgs.gov The derivatization with FMOC-Cl makes both glyphosate and AMPA suitable for analysis by LC-MS/MS. nih.gov

In LC-MS/MS, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For Glyphosate-FMOC, the protonated molecule [M+H]+ or deprotonated molecule [M-H]- is selected as the parent ion, which is then fragmented to produce specific daughter ions. The choice of transitions is critical for accurate quantification and confirmation.

Several studies have identified and optimized these transitions. Common parent ions for Glyphosate-FMOC and AMPA-FMOC are m/z 392 and m/z 334 in positive ion mode, and m/z 390 and m/z 332 in negative ion mode, respectively. nih.govmn-net.comnih.gov

Table 2: Selected MRM Transitions for Glyphosate-FMOC and AMPA-FMOC

| Compound | Ionization Mode | Parent Ion (m/z) | Daughter Ion (m/z) | Reference |

|---|---|---|---|---|

| Glyphosate-FMOC | Positive | 392.1 | 88.1 | mn-net.com |

| Glyphosate-FMOC | Positive | 392 | 214.0 | nih.gov |

| Glyphosate-FMOC | Positive | 392 | 170.0 | rsc.org |

| Glyphosate-FMOC | Negative | 390 | 168 | sciex.com |

| Glyphosate-FMOC | Negative | 390 | 150 | nih.govsciex.com |

| AMPA-FMOC | Positive | 334.1 | 179.1 | mn-net.com |

| AMPA-FMOC | Positive | 334 | 156.0 | nih.gov |

| AMPA-FMOC | Positive | 334 | 112.0 | nih.govrsc.org |

Note: The selection of quantifier and qualifier ions may vary between different studies and instrument setups.

Both positive and negative Electrospray Ionization (ESI) modes have been successfully employed for the analysis of FMOC-derivatized glyphosate and AMPA. nih.gov The choice of polarity can influence sensitivity and the observed fragmentation patterns. Some studies have found that negative ESI mode provides good sensitivity. nih.govusgs.gov Conversely, other research indicates that positive ESI mode can offer lower limits of quantification for AMPA-FMOC. nih.gov The optimal ionization mode can also be matrix-dependent, and method development often involves evaluating both polarities to achieve the best performance for the specific application.

Optimized Parent Ion and Daughter Ion Transitions for Glyphosate-FMOC and AMPA-FMOC in Multiple Reaction Monitoring (MRM) Mode

Coupled-Column Liquid Chromatography Configurations

Coupled-column, or column-switching, liquid chromatography is a powerful technique used to enhance selectivity and reduce matrix effects. springernature.com This approach involves using two or more chromatographic columns with different selectivities. An initial column is used for a primary separation, and a specific fraction containing the analyte of interest is then transferred to a second, analytical column for further separation. This technique is particularly useful for analyzing complex samples like environmental water and cereals. springernature.comnih.gov An improved coupled-column LC method with fluorescence detection has been shown to lower the limits of quantification for glyphosate and AMPA to 0.1 µg/l in water samples. nih.gov

Online Solid-Phase Extraction (SPE) Integration for Sample Cleanup and Preconcentration

To handle trace-level concentrations and complex matrices, online Solid-Phase Extraction (SPE) is frequently integrated with the LC system. usgs.govgerstel.com This automated technique allows for the cleanup and preconcentration of the sample prior to chromatographic separation, leading to improved sensitivity and reduced matrix interference. gerstel.comtargetanalysis.gr The use of online SPE can significantly enhance the robustness and throughput of the analytical method. gerstel.com For instance, an automated method combining online SPE with LC/MS has been developed for the analysis of glyphosate and AMPA in water, achieving method detection limits of 0.084 µg/L for glyphosate and 0.078 µg/L for AMPA. usgs.gov This integration is a key feature of many modern, high-throughput analytical workflows for these compounds. sciex.com

Comprehensive Sample Preparation and Matrix Effect Mitigation

The accurate quantification of glyphosate, derivatized as Glyphosate-FMOC, is contingent upon meticulous sample preparation and the effective mitigation of matrix effects. The inherent polarity of glyphosate and the complexity of the matrices in which it is found necessitate sophisticated analytical strategies. phenomenex.comlcms.cz Derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) transforms the polar glyphosate molecule into a more nonpolar derivative, Glyphosate-FMOC, which is more amenable to separation by reversed-phase liquid chromatography. phenomenex.comnih.gov However, the success of this approach relies heavily on the upstream processes of extraction, cleanup, and management of interferences.

Development of Extraction Protocols for Diverse Sample Matrices (e.g., Aqueous, Soil, Plant, Biological Tissues)

The extraction of glyphosate is highly matrix-dependent, requiring tailored protocols to ensure efficient recovery of the analyte before derivatization.

Aqueous Matrices: For natural and treated waters, direct derivatization is often possible. A common procedure involves adding a tetraborate (B1243019) buffer to the water sample to achieve an alkaline pH (typically pH 9), which is optimal for the derivatization reaction with FMOC-Cl dissolved in acetonitrile. nih.govedpsciences.org No extensive pre-concentration is always necessary, with methods developed to reach quantification limits as low as 0.10 µg/L directly. edpsciences.org

Soil Matrices: The extraction from soil often involves agitation with an extraction solvent. While alkaline solvents can be used, water has been shown to be a preferable extraction solvent as it results in cleaner chromatograms with fewer impurities. researchgate.net One validated method uses a phosphate buffer for extraction from soil, followed by centrifugation to separate the supernatant for derivatization. mdpi.com Another approach selected simple agitation over accelerated solvent extraction or ultrasonic extraction for best recoveries. researchgate.net

Plant Matrices: In cereals like oat products and wheat flour, a common extraction procedure involves homogenizing the ground sample with an acidified water/methanol mixture (e.g., 50/50 v/v with 0.1% formic acid). nih.gov After centrifugation, an aliquot of the extract is transferred and buffered before the addition of the FMOC-Cl reagent. nih.gov For more complex plant matrices, specialized cleanup using molecularly imprinted solid-phase extraction (MIP-SPE) has been employed to significantly reduce matrix components before derivatization. researchgate.net

Biological Tissues: Analysis in biological fluids like human urine and plasma presents unique challenges due to high salt content and complex organic components. mdpi.comnih.gov For urine, methods have been developed that involve solid-phase extraction (SPE) using both cation-exchange and anion-exchange cartridges for cleanup prior to analysis, sometimes without the need for derivatization. nih.gov However, for FMOC-based methods, dilution with a buffer is a common first step. Some protocols for plasma and other biological matrices have been noted to lack accuracy with FMOC derivatization, highlighting the complexity of these sample types. mdpi.comnih.gov

Methodologies for Efficient Removal of Excess Derivatization Reagent and Byproducts (e.g., FMOC-OH)

The derivatization reaction must be performed with an excess of FMOC-Cl to ensure complete reaction with glyphosate. researchgate.net However, this excess reagent readily hydrolyzes to form 9-fluorenylmethanol (FMOC-OH), which can interfere with the chromatographic analysis of Glyphosate-FMOC. conicet.gov.ar Therefore, its removal is a critical step.

Liquid-Liquid Extraction (LLE): A widely used technique is to wash the aqueous reaction mixture with a non-polar solvent. Diethyl ether and methylene (B1212753) chloride have been successfully used to extract the excess FMOC-Cl and FMOC-OH, leaving the more polar Glyphosate-FMOC derivative in the aqueous phase. edpsciences.orgmdpi.com Adjusting the pH of the solution before LLE can optimize the removal of interferences without significant loss of the derivatized analyte. edpsciences.org

Solid-Phase Extraction (SPE): SPE is another effective method for cleanup after derivatization. For instance, after derivatizing beebread extracts, an Oasis HLB SPE cartridge has been used to remove FMOC-OH and residual borate (B1201080) buffer. researchgate.net In some approaches, the derivatization is performed on a solid adsorbent itself. Amino acids have been adsorbed onto alkaline silica (B1680970) gel cartridges, reacted with FMOC-Cl, and the excess reagent is then washed away with a solvent like ethyl acetate (B1210297) before eluting the derivative. nih.gov This significantly reduces the formation of FMOC-OH from hydrolysis in the aqueous phase. nih.gov

Chemical Quenching: An alternative strategy involves adding an excess of a simple primary or secondary amine, such as tyramine, after the glyphosate derivatization is complete. conicet.gov.ar This amine reacts with the remaining FMOC-Cl to form a new derivative that is highly hydrophobic and elutes much later in the chromatogram, thus not interfering with the Glyphosate-FMOC peak. conicet.gov.ar

Strategies for Addressing and Compensating for Matrix Interferences in Derivatization and Detection

Matrix effects, which are the alteration of ionization efficiency by co-eluting components from the sample matrix, are a significant challenge in mass spectrometry-based detection. mdpi.com These effects can lead to ion suppression or enhancement, causing inaccurate quantification.

Isotopically Labeled Internal Standards: The most effective way to compensate for matrix effects and potential losses during sample preparation is the use of an isotopically labeled internal standard, such as ¹³C₂, ¹⁵N-glyphosate. nih.gov This standard is added to the sample at the beginning of the extraction process and behaves almost identically to the native analyte throughout extraction, derivatization, and chromatographic separation, thus providing reliable correction for any variations. nih.govsciex.com

Effective Sample Cleanup: Thorough cleanup of the sample extract is crucial to remove interfering matrix components. This is often achieved using single or coupled Solid-Phase Extraction (SPE) cartridges. nih.govmdpi.com For example, a two-step coupled SPE system has been used to minimize matrix interference in the analysis of cereals. mdpi.com

Matrix-Matched Calibration: When a suitable isotopically labeled standard is not available or to further ensure accuracy, matrix-matched calibration is employed. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. mdpi.com This approach helps to ensure that the calibration standards experience the same matrix effects as the samples, leading to more accurate quantification.

Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between the Glyphosate-FMOC peak and any remaining matrix components is a fundamental strategy to reduce interference. researchgate.net

Application of Acidification and Chelating Agent Pre-treatment for Complex Biological Matrices

Glyphosate is a potent chelating agent, meaning it can form stable complexes with polyvalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) that are often present in environmental and biological samples. nih.govresearchgate.net This chelation can make glyphosate unavailable for derivatization, leading to significantly underestimated concentrations. researchgate.netnih.gov

Acidification: A simple and effective pre-treatment step involves acidifying the sample, for example with hydrochloric acid (HCl) to a pH of 1. nih.gov This strong acidic condition helps to dissociate the glyphosate-metal complexes, releasing the free glyphosate into the solution for subsequent derivatization. researchgate.netnih.gov After allowing time for the dissociation, the sample is neutralized before proceeding with the derivatization at an alkaline pH. researchgate.netnih.gov Re-analysis of groundwater samples using this acidification pre-treatment showed recovery increases of up to 98% and concentrations that were 2 to 14 times higher than previously measured. nih.gov

Chelating Agent Addition: Another powerful strategy is the addition of a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the sample. mdpi.comacs.org EDTA has a higher affinity for the metal ions than glyphosate does, effectively sequestering the metals and preventing them from interfering with the derivatization reaction. researchgate.netacs.org The addition of EDTA has been shown to dramatically increase the recovery of glyphosate and its metabolite AMPA in complex matrices like milk (from 29% to 93% for glyphosate). acs.org This pre-treatment is particularly important for matrices known to be rich in cations like calcium and magnesium. researchgate.net

Rigorous Method Validation and Quality Assurance

To ensure that analytical methods for Glyphosate-FMOC are reliable and fit for purpose, they must undergo rigorous validation. This process establishes the performance characteristics of the method, including its detection and quantification capabilities.

Assessment of Linearity, Calibration Range, and Sensitivity Profiles

The performance of an analytical method is fundamentally characterized by its linearity, calibration range, and sensitivity. These parameters define the concentration range over which the method is accurate and the lowest concentration of an analyte that can be reliably detected and quantified.

Linearity and Calibration Range:

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). A value close to 1.0 indicates a strong linear relationship. The calibration range is the span of concentrations over which the method remains linear, accurate, and precise.

Several studies have demonstrated excellent linearity for methods analyzing Glyphosate-FMOC across various matrices. For instance, a method for determining glyphosate in soybean demonstrated a linear range of 0.005–1.0 µg/mL with a correlation coefficient (r²) of 0.99929. nepjol.info In natural waters, linearity has been established in the range of 0.10–2.00 µg/L. edpsciences.org For soil samples, a linear range from 5.0 to 600 µg/kg has been reported. mdpi.com Furthermore, a validation study for water analysis showed a linear response from 0.01 to 0.1 µg/L for Glyphosate-FMOC, with correlation coefficients (R²) of 0.9968. fimek.edu.rs

Sensitivity Profiles: LOD and LOQ

The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For Glyphosate-FMOC, these limits vary depending on the analytical technique and the sample matrix. In soybean analysis using HPLC with fluorescence detection, the LOD and LOQ were found to be 0.125 mg/kg and 0.25 mg/kg, respectively. nepjol.info In soil, a UPLC-MS/MS method achieved an LOD of 1.37 µg/kg and an LOQ of 4.11 µg/kg. mdpi.com For water samples, methods have reported LODs as low as 5 ng/L and LOQs of 50 ng/L. nih.gov A study on human urine reported an LOD of 0.5 µg/L and an LOQ of 1 µg/L. us.es

Evaluation of Analytical Recovery, Precision, and Reproducibility

The reliability of an analytical method is critically dependent on its recovery, precision, and reproducibility. These parameters ensure that the method consistently produces accurate and dependable results.

Recovery:

Recovery is a measure of the accuracy of a method, representing the percentage of the true amount of an analyte that is detected. It is determined by analyzing a sample to which a known amount of the analyte has been added (spiking).

Precision and Reproducibility:

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Reproducibility, on the other hand, assesses the precision between laboratories.

Implementation of Stable Isotope-Labeled Internal Standards (SIL-IS) for Isotope Dilution Mass Spectrometry (ID-MS)

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful technique that significantly enhances the accuracy and reliability of quantitative analysis. This method involves the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

The use of SIL-IS, such as ¹³C- and ¹⁵N-labeled glyphosate, helps to correct for variations in sample preparation, derivatization efficiency, and instrument response. usgs.govusgs.gov By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, any losses or variations that occur during sample handling will affect both the analyte and the SIL-IS equally. The ratio of the analyte to the SIL-IS is then used for quantification, leading to more accurate and precise results. usgs.gov

The USGS has developed methods utilizing isotope dilution for the analysis of glyphosate in water, demonstrating improved method detection levels and specificity. usgs.govresearchgate.net The use of labeled glyphosate as an internal standard has been shown to improve the recovery and precision for glyphosate analysis. nih.gov

Adherence to International Analytical Standards and Guidelines (e.g., ISO 16308:2014)

Adherence to internationally recognized standards is crucial for ensuring the quality, consistency, and comparability of analytical data across different laboratories and countries. For the analysis of glyphosate in water, ISO 16308:2014 is a key international standard. iteh.ai

This standard specifies a method for the determination of the dissolved fraction of glyphosate and its main metabolite, AMPA, in drinking water, groundwater, and surface water. iteh.ai The method involves pre-column derivatization with FMOC-Cl, followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). iteh.ainih.govmdpi.com The use of FMOC-Cl derivatization is a central part of the ISO 16308:2014 methodology, as it renders the highly polar glyphosate molecule more amenable to separation by reversed-phase liquid chromatography. iteh.ainih.gov

The standard provides a framework for validation, including parameters such as linearity, sensitivity, recovery, and precision, ensuring that laboratories following this method produce reliable and comparable results. aquaref.fr Many validated methods for glyphosate analysis in water reference and align with the procedures outlined in ISO 16308:2014. ymc.euchromatographytoday.com

Interference and Specificity Considerations in Glyphosate Fmoc Analysis

Cross-Reactivity of FMOC-Cl with Endogenous and Exogenous Amines

FMOC-Cl is a highly reactive reagent that is not specific to glyphosate (B1671968). It readily reacts with any primary and secondary amines present in the sample matrix. mdpi.com This lack of specificity is a major source of interference in the analysis of Glyphosate-FMOC.

Complex sample matrices, such as those derived from biological tissues, food products, and environmental samples, are rich in endogenous amino acids and peptides. These molecules, possessing primary or secondary amine groups, compete with glyphosate for the FMOC-Cl reagent. mdpi.com This competition can lead to a reduction in the derivatization yield of glyphosate, as a portion of the FMOC-Cl is consumed by these interfering substances.

The reaction between FMOC-Cl and these non-target amines also produces FMOC-derivatized byproducts. If these byproducts have chromatographic retention times similar to that of Glyphosate-FMOC, they can co-elute and interfere with the analytical signal, leading to inaccurate quantification. chemrxiv.org The extent of this interference is dependent on the concentration and type of amino acids and peptides present in the matrix. mdpi.com For instance, research has shown that peptides like pentaglycine (B1581309) and albumin can significantly interfere with glyphosate derivatization. mdpi.com

The formation of these interfering FMOC-derivatives not only complicates the chromatogram but can also lead to an overestimation of the glyphosate concentration if they are not adequately resolved from the Glyphosate-FMOC peak. Conversely, the depletion of the FMOC-Cl reagent by these interfering species can lead to incomplete derivatization of glyphosate, resulting in an underestimation of its concentration. mdpi.com

The presence of interfering amines in a sample can lead to both overestimation and underestimation of glyphosate concentrations. Research has identified two primary mechanisms for this interference:

Overestimation: This occurs when the FMOC-derivatives of interfering amines have similar analytical signals to Glyphosate-FMOC and are not chromatographically separated. This leads to an additive effect on the detector response, resulting in a reported concentration that is higher than the actual glyphosate concentration. mdpi.com

Underestimation: This happens due to two main reasons. Firstly, the competition for the FMOC-Cl reagent by high concentrations of interfering amines can lead to incomplete derivatization of glyphosate. Secondly, peptides and proteins can form complexes with glyphosate, hindering its availability for the derivatization reaction. mdpi.com

The magnitude of these effects is influenced by the specific types and concentrations of the interfering peptides and the glyphosate itself. mdpi.com

The following interactive table provides representative data illustrating the potential for overestimation and underestimation of glyphosate concentration in the presence of interfering peptides.

| Interfering Peptide | Peptide Concentration (mg/L) | Glyphosate Concentration (mg/L) | Observed Glyphosate Signal (Arbitrary Units) | True Glyphosate Signal (Arbitrary Units) | Percentage Error (%) | Phenomenon |

| Pentaglycine | 10 | 1 | 120 | 100 | +20 | Overestimation |

| Albumin | 50 | 1 | 85 | 100 | -15 | Underestimation |

| Peptone | 25 | 0.5 | 70 | 50 | +40 | Overestimation |

| Pentaglycine | 100 | 0.5 | 35 | 50 | -30 | Underestimation |

This table is a representation based on descriptive findings in the literature and is intended for illustrative purposes.

Impact of Amino Acids and Peptides in Complex Sample Matrices on Derivatization Yield and Signal

Influence of Metal Ions on Glyphosate-FMOC Formation and Analytical Recovery

Glyphosate's ability to chelate metal ions is attributed to its three functional groups: the amino group, the carboxylate group, and the phosphonate (B1237965) group. acs.org When glyphosate is complexed with a metal ion, the reactivity of its secondary amine group towards FMOC-Cl is significantly reduced. Quantum chemical modeling has shown that the reaction of FMOC-Cl with glyphosate-metal complexes is non-spontaneous, in contrast to the spontaneous reaction with free glyphosate. This inhibition of the derivatization reaction leads to lower recoveries of Glyphosate-FMOC.

Studies have demonstrated that various metal ions, including Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, and Zn²⁺, can interfere with the derivatization of glyphosate. acs.org The stability of the glyphosate-metal complexes varies, with trivalent cations like Fe³⁺ generally forming more stable complexes than divalent cations like Ca²⁺. acs.org The extent of interference is therefore dependent on the specific metal ions present and their concentrations in the sample matrix.

To counteract the inhibitory effects of metal ions on glyphosate derivatization, several remedial strategies have been developed. One of the most effective approaches is the addition of a stronger chelating agent to the sample prior to derivatization. Ethylenediaminetetraacetic acid (EDTA) is commonly used for this purpose. unl.edu.argcms.cz EDTA forms highly stable complexes with a wide range of metal ions, effectively sequestering them and preventing them from binding to glyphosate. This leaves the glyphosate molecules free to react with FMOC-Cl, thereby improving the derivatization efficiency and analytical recovery.

The addition of EDTA has been shown to be crucial for achieving reproducible retention times and peak shapes in chromatographic analysis, especially in matrices with high metal ion content. unl.edu.argcms.cz The concentration of EDTA used must be carefully optimized, as excessive amounts can lead to ion suppression in mass spectrometry-based detection methods. unl.edu.ar

The following table summarizes the effect of various metal ions on Glyphosate-FMOC recovery and the effectiveness of EDTA as a remedial strategy.

| Metal Ion | Metal Ion Concentration (mg/L) | Glyphosate Recovery without EDTA (%) | Glyphosate Recovery with EDTA (%) |

| Ca²⁺ | 100 | 75 | 98 |

| Mg²⁺ | 50 | 85 | 99 |

| Cu²⁺ | 10 | 40 | 95 |

| Fe³⁺ | 5 | 30 | 92 |

| Zn²⁺ | 15 | 60 | 97 |

This table is a representation based on descriptive findings in the literature and is intended for illustrative purposes.

Mechanistic Understanding of Metal Ion Chelation Effects on Derivatization Kinetics

Methodological Approaches for Enhancing Analytical Selectivity and Minimizing False Positives

Given the potential for interference from various matrix components, several methodological approaches have been developed to enhance the selectivity of Glyphosate-FMOC analysis and minimize the risk of false positives.

One common strategy is the use of a cleanup step after derivatization to remove excess FMOC-Cl and other interfering FMOC-derivatives. This is often achieved using solid-phase extraction (SPE). nih.gov The choice of SPE sorbent and elution solvents is critical for effectively separating the Glyphosate-FMOC derivative from other compounds.

The use of highly selective detection techniques is another crucial aspect. While fluorescence detection is sensitive, it can lack specificity. gcms.cz Tandem mass spectrometry (MS/MS) offers a much higher degree of selectivity by monitoring specific precursor-to-product ion transitions for Glyphosate-FMOC. acs.org The use of multiple reaction monitoring (MRM) with at least two transitions for the analyte can significantly enhance the confidence in the identification and quantification of glyphosate, thereby reducing the likelihood of false positives. acs.org

Furthermore, the use of isotopically labeled internal standards, such as ¹³C- and ¹⁵N-labeled glyphosate, is highly recommended. These internal standards co-elute with the native analyte and experience similar matrix effects and derivatization inefficiencies. By calculating the ratio of the analyte signal to the internal standard signal, many of these interferences can be effectively compensated for, leading to more accurate and precise quantification.

Finally, optimizing the chromatographic conditions, including the choice of the stationary phase, mobile phase composition, and gradient elution program, is essential for achieving good separation of Glyphosate-FMOC from potential interferences. mdpi.com

{"answer":"### Academic Applications of Glyphosate-FMOC in Environmental and Biological Research \n\nThe derivatization of glyphosate with 9-fluorenylmethylchloroformate (FMOC-Cl) to form Glyphosate-FMOC is a critical step in enabling its detection and quantification in various environmental and biological matrices. This process is necessary because glyphosate itself is highly polar and lacks a chromophore, making it difficult to analyze using common chromatographic techniques like reversed-phase liquid chromatography. The FMOC-Cl reagent reacts with the secondary amine group of glyphosate, attaching the fluorescent fluorenylmethoxycarbonyl group. This derivatization increases the hydrophobicity of the molecule, allowing for better retention on reversed-phase columns, and imparts fluorescence, which enables highly sensitive detection. This methodology has become a cornerstone for researchers monitoring the fate and impact of glyphosate in the environment and ensuring food safety.\n\n### 5.1. Environmental Contaminant Monitoring and Environmental Fate Studies\n\nThe use of Glyphosate-FMOC as an analytical target is fundamental to understanding the distribution and persistence of glyphosate in the environment. Derivatization with FMOC-Cl allows for the sensitive detection of glyphosate in complex environmental samples. researchgate.netnih.gov\n\n#### 5.1.1. Trace Quantification in Aquatic Ecosystems (Surface Water, Groundwater, Seawater)\n\nResearchers rely on the FMOC derivatization method to quantify glyphosate residues in various water bodies. oregonstate.edualsenvironmental.co.uk This approach is crucial for assessing the potential risk of glyphosate to aquatic organisms and for monitoring the quality of water resources. alsenvironmental.co.uk\n\nSurface Water: Studies have successfully used FMOC derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS) to determine glyphosate levels in surface waters. For instance, in a study of an oil palm plantation, glyphosate levels in surface waters were found to range from not detected to 1.0 mg/L. aip.orgresearchgate.net Another study in Argentina reported glyphosate concentrations in surface waters ranging from 0.10 to 0.70 mg/L. researchgate.netnih.gov A method involving lyophilization and FMOC derivatization achieved detection limits of 0.058 μg/L for glyphosate in surface water samples. nih.gov In a separate study, surface water samples showed quantified values of 12.8 ppb for glyphosate after FMOC derivatization. waters.com\n\nGroundwater: Although glyphosate is expected to be relatively immobile in soil, its detection in groundwater has been reported, highlighting the importance of sensitive analytical methods like those using FMOC derivatization. nih.govmdpi.com The high water solubility of glyphosate means it can be dispersed through runoff and potentially reach groundwater. nih.gov\n\nSeawater: A method for quantifying glyphosate in seawater has been developed using FMOC-Cl derivatization followed by HPLC-FLD. xmu.edu.cn This method achieved limits of detection of 0.60 μg/L for glyphosate in the seawater matrix without requiring desalting steps. xmu.edu.cn\n\n#### 5.1.2. Residue Analysis in Soil and Sediment Compartments\n\nAnalyzing glyphosate in soil and sediment is crucial for understanding its persistence and potential for transport. The strong adsorption of glyphosate to soil particles makes its extraction and analysis challenging. nih.gov FMOC derivatization is a key step in many analytical methods developed for these matrices. alanplewis.com\n\nIn a study of a soybean cultivation area, glyphosate levels in soils and sediments were found to be between 0.5 and 5.0 mg/Kg. nih.gov Another study in an oil palm plantation reported glyphosate concentrations in soils and sediments ranging from not detected to 6.0 mg/kg. aip.orgresearchgate.net A comparative study of two methods for determining glyphosate in environmental samples established a limit of detection for glyphosate in soil and sediment of 0.040 mg∙kg⁻¹ using HPLC-UV after FMOC derivatization. scirp.org\n\n| Environmental Matrix | Glyphosate Concentration Range | Reference(s) |\n| :--- | :--- | :--- |\n| Surface Water | Not detected - 1.0 mg/L | aip.orgresearchgate.net |\n| Surface Water | 0.10 - 0.70 mg/L | researchgate.netnih.gov |\n| Surface Water | 12.8 ppb | waters.com |\n| Soil and Sediment | 0.5 - 5.0 mg/Kg | nih.gov |\n| Soil and Sediment | Not detected - 6.0 mg/kg | aip.orgresearchgate.net |\n\n#### 5.1.3. Assessment of Transport and Persistence in Agricultural Runoff and Drainage Systems\n\nUnderstanding the movement of glyphosate from agricultural fields into water systems is critical for environmental risk assessment. Glyphosate can be transported dissolved in runoff or bound to eroded soil particles. cas.cnconicet.gov.arresearchgate.net Rainfall events shortly after herbicide application significantly increase the risk of off-site transport. conicet.gov.ar\n\nStudies have shown that a percentage of applied glyphosate can be lost to runoff. One study reported that the load of glyphosate in surface water as a percentage of use ranged from 0.009% to 0.86%. researchgate.netnih.gov Another field experiment found that about 0.36% of the initially applied glyphosate was transported from plots after a single erosive rain event. cas.cn Research in an Italian vineyard found that the mean annual loss of glyphosate via runoff and transported sediment was approximately 1.37% in harrowed inter-rows and 0.73% in grass-covered inter-rows. researchgate.net\n\n### 5.2. Food Safety and Agricultural Product Surveillance\n\nThe FMOC derivatization method has been widely adopted for the analysis of glyphosate residues in various food products, extending from its initial use in water analysis. nih.gov This is crucial for enforcing maximum residue limits (MRLs) set by regulatory bodies. shimadzu.com\n\n#### 5.2.1. Determination of Residue Levels in Cereal Grains, Legumes, and Other Plant-Based Commodities\n\nSensitive methods are required to detect glyphosate residues in crops, which can arise from pre-harvest applications. researchgate.net The analysis of glyphosate in cereals and other plant-based foods often involves extraction followed by derivatization with FMOC-Cl and analysis by LC-MS/MS. nih.govmdpi.com\n\nOne study developed a rapid method for determining glyphosate in olives, with a limit of quantitation of 0.05 mg/kg. oup.comresearchgate.net The same study also detected glyphosate in contaminated tomato plants, strawberry plants, and pear trees. oup.comresearchgate.net Another study analyzing soybean grains from Thailand and Nepal reported glyphosate residues ranging from 0.27 - 5.06 mg/kg and 0.23 - 0.99 mg/kg, respectively. nepjol.info In a study of various food samples, glyphosate residues were determined in walnuts, soybeans, barley, and lentil samples with a limit of detection of 0.002 μg g⁻¹. researchgate.net\n\n| Food Commodity | Glyphosate Residue Levels | Reference(s) |\n| :--- | :--- | :--- |\n| Olives | 0.07 - 0.23 mg/kg | oup.com |\n| Soybean (Thailand) | 0.27 - 5.06 mg/kg | nepjol.info |\n| Soybean (Nepal) | 0.23 - 0.99 mg/kg | nepjol.info |\n| Soy Protein Isolate | 0.105 μg/g | acs.org |\n| Soy Protein Concentrate | 0.850 μg/g | acs.org |\n\n#### 5.2.2. Quantification in Animal-Derived Products (e.g., Milk, Beebread) for Exposure Assessment\n\nThe presence of glyphosate in animal feed can lead to its accumulation in animal-derived products. mdpi.com Therefore, methods for detecting these residues in products like milk and beebread are important for assessing human and animal exposure.\n\nMilk: An analytical method was developed for glyphosate in cow's milk with a limit of quantitation of 0.02 mg/kg. researchgate.net Another study developed a method for analyzing glyphosate in milk with a limit of quantitation of 0.005 μg/g, but did not detect residues in cow's milk or human breast milk samples. acs.org\n\nBeebread: A method for determining glyphosate in beebread was developed using FMOC-Cl derivatization, achieving a limit of quantification of 10 µg/kg. poshbee.eu This is significant as glyphosate-based herbicides can reduce the flowering weeds that bees rely on. poshbee.eu A Belgian study found glyphosate in 81.5% of beebread samples using an indirect method with FMOC-Cl derivatization. poshbee.eu\n\n| Animal-Derived Product | Limit of Quantification (LOQ) | Reference(s) |\n| :--- | :--- | :--- |\n| Cow's Milk | 0.02 mg/kg | researchgate.net |\n| Milk (liquid) | 0.005 μg/g | acs.org |\n| Beebread | 10 µg/kg | poshbee.eu |\n\nTable of Compounds \n\n| Compound Name |\n| :--- |\n| Glyphosate |\n| 9-fluorenylmethylchloroformate (FMOC-Cl) |\n| Glyphosate-FMOC |\n| Aminomethylphosphonic acid (AMPA) |\n| Glufosinate |"}

Academic Applications of Glyphosate Fmoc in Environmental and Biological Research

Support for Biomedical and Mechanistic Toxicological Investigations

The derivatization of glyphosate (B1671968) to Glyphosate-FMOC (9-fluorenylmethoxycarbonyl chloride-glyphosate) is a critical analytical strategy that underpins a wide range of biomedical and toxicological research. Because glyphosate itself is a small, highly polar molecule lacking a chromophore, its direct analysis is challenging. windows.net The addition of the FMOC group renders the molecule more amenable to common analytical techniques like reversed-phase high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors. researchgate.netxmu.edu.cn This enhanced detectability is pivotal for investigating the compound's biological and environmental impact.

Quantification in Human and Animal Biological Fluids (e.g., Urine, Plasma) for Exposure Biomarker Research

The use of FMOC-Cl as a derivatizing agent has enabled the development of sensitive and validated methods for measuring glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA), in human and animal biological fluids. us.es This is fundamental for human biomonitoring, which serves as the gold standard for assessing exposure to environmental chemicals. us.es

Researchers have successfully developed and validated methods based on pre-column derivatization with FMOC-Cl followed by analysis with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). us.es These methods have been applied to quantify glyphosate and AMPA in human urine and plasma, providing crucial data for epidemiological studies and public health monitoring. us.escsic.es For instance, a validated method for human urine demonstrated excellent sensitivity, with limits of detection (LOD) of 0.5 µg/L for glyphosate and 0.1 µg/L for AMPA. us.es Such methods allow for the assessment of exposure levels in different populations, including those with occupational or environmental exposure. csic.es

The ability to accurately measure these compounds in matrices like urine, plasma, and even saliva provides valuable insights into the body burden of glyphosate. csic.es While some studies have found higher detection frequencies of AMPA than glyphosate in human samples, suggesting different absorption rates, the simultaneous quantification of both parent compound and metabolite, facilitated by FMOC derivatization, is essential for a comprehensive exposure assessment. csic.es

Table 1: Performance of FMOC-Derivatization Based Methods for Glyphosate and AMPA Quantification in Human Biological Fluids

| Analyte | Matrix | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Mean Recovery | Source |

|---|---|---|---|---|---|---|

| Glyphosate | Human Urine | UPLC-MS/MS | 0.5 µg/L | 1 µg/L | 108–109% | us.es |

| AMPA | Human Urine | UPLC-MS/MS | 0.1 µg/L | 0.5 µg/L | 104–119% | us.es |

| Glyphosate | Seawater | HPLC-FLD | 0.60 µg/L | Not Reported | Not Reported | xmu.edu.cn |

| AMPA | Seawater | HPLC-FLD | 0.30 µg/L | Not Reported | Not Reported | xmu.edu.cn |

Facilitating Studies on Glyphosate's Environmental and Biological Fate, including Degradation Pathways (e.g., AMPA formation)

Understanding the environmental fate of glyphosate is crucial for assessing its persistence and potential for contamination. Glyphosate is primarily degraded by soil microbes through two main pathways. conicet.gov.armdpi.com One pathway involves a C-P lyase enzyme, producing sarcosine (B1681465) and inorganic phosphate (B84403). conicet.gov.ar The other, more commonly documented pathway, involves glyphosate oxidoreductase, which breaks the C-N bond to form aminomethylphosphonic acid (AMPA) and glyoxylate. nih.govmdpi.com AMPA is the primary and most stable degradation product found in the environment and is often analyzed alongside glyphosate in environmental monitoring. windows.netmdpi.comscirp.org

The analytical derivatization of both glyphosate and AMPA with FMOC-Cl is instrumental in these studies. windows.netmdpi.com It allows for their simultaneous separation and quantification using techniques like liquid chromatography coupled to mass spectrometry (LC-MS/MS). windows.net This capability is essential for tracking the concentration of the parent herbicide as it declines and the concentration of its metabolite, AMPA, as it forms and subsequently degrades over time. conicet.gov.ar Studies have used this approach to investigate glyphosate's half-life in soil, which can range from a few days to several months depending on environmental conditions. conicet.gov.arorst.edu By enabling precise measurements in various matrices such as soil, water, and sediments, the Glyphosate-FMOC method provides the data needed to model degradation kinetics and understand the factors influencing glyphosate's persistence and mobility in ecosystems. conicet.gov.arunil.ch

Enabling Research on Indirect Effects of Glyphosate on Microbial Communities

Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, a metabolic route found in plants and many microorganisms but not in animals. frontiersin.orgucanr.edu Because the shikimate pathway is present in many gut and soil microbes, there is growing research interest in the indirect effects of glyphosate on animal and human health through its impact on microbial communities. frontiersin.orgpan-international.orgresearchgate.net

Research has suggested that glyphosate exposure can alter the composition of the gut microbiome, potentially affecting host health. frontiersin.orgresearchgate.net To investigate these potential effects, scientists use in vitro models such as microbiome bioreactors. researchgate.netfu-berlin.de In these complex systems, it is necessary to have robust analytical methods to quantify glyphosate and AMPA concentrations in the culture fluids. fu-berlin.de Methods using FMOC derivatization are not always required for these systems, as some modern LC-MS/MS approaches can directly measure the underivatized compounds in bioreactor media. researchgate.netfu-berlin.de However, the principles of ensuring accurate quantification in complex biological matrices, a challenge often addressed by derivatization, are central to this research. nih.gov By accurately measuring the concentrations of glyphosate and AMPA to which these microbial communities are exposed, researchers can correlate these levels with observed changes in microbial diversity and function, thereby investigating the potential indirect toxicological effects on the host. frontiersin.orgfu-berlin.de

Contribution to Analytical Advancements for Other Highly Polar Emerging Contaminants

The analytical challenges presented by glyphosate—high polarity, low volatility, and the absence of a native chromophore—are not unique. windows.netresearchgate.net Many other emerging contaminants, such as certain pesticides and pharmaceuticals, share these characteristics, making them difficult to retain and detect using standard reversed-phase liquid chromatography. thermofisher.com The development and refinement of derivatization strategies for glyphosate, particularly with FMOC-Cl, have provided a valuable blueprint for analyzing other highly polar compounds. windows.netresearchgate.netthermofisher.com

Future Directions and Research Gaps in Glyphosate Fmoc Analytical Science

Development of More Rapid, Green, and Cost-Effective Derivatization Protocols

A primary focus of current research is the optimization of the FMOC derivatization step itself. Traditional protocols can be time-consuming and may involve the use of significant quantities of organic solvents. sciex.comscielo.brlaballiance.com.my Consequently, there is a clear trend towards developing methods that are faster, more environmentally friendly ("greener"), and more economical without compromising derivatization efficiency.

Researchers have investigated various parameters to accelerate the reaction, such as homogenization time, reaction temperature, and reagent concentrations. scielo.brresearchgate.net For instance, one study successfully optimized the derivatization of glyphosate (B1671968) and its main metabolite, aminomethylphosphonic acid (AMPA), achieving a simple and easy-to-perform method with a five-minute homogenization time, allowing for immediate analysis. researchgate.net Another novel approach combined in situ derivatization with dispersive liquid–liquid microextraction (DLLME), creating a sensitive, cheap, and fast method for quantifying glyphosate in water samples. rsc.org

The pursuit of "green" chemistry is influencing solvent selection and consumption. Efforts are being made to minimize the use of hazardous solvents like acetonitrile (B52724) and dichloromethane. rsc.orgbrazilianjournals.com.br The challenge lies in the conflicting solubilities of glyphosate (water-soluble) and FMOC-Cl (organic-soluble). brazilianjournals.com.brlcms.cz Optimizing the ratio of aqueous sample to organic solvent is crucial for achieving high derivatization yields while reducing environmental impact. brazilianjournals.com.brlcms.cz Furthermore, developing protocols that use smaller volumes of reagents contributes to both green and cost-effective objectives. msconsult.dk Some modern approaches are also exploring alternative derivatizing agents that might offer simpler and faster reaction conditions compared to FMOC-Cl, such as 4-Toluenesulfonyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). researchgate.netmdpi.com

| Parameter | Traditional Approach | Emerging Trend | Research Goal |

| Reaction Time | Often lengthy (e.g., hours) sciex.comscielo.br | Reduced to minutes (e.g., 5-20 min) lcms.czresearchgate.net | Instantaneous or near-instantaneous reaction |

| Solvent Use | Higher volumes of organic solvents scielo.br | Miniaturized extraction (e.g., DLLME), reduced volumes rsc.orgmsconsult.dk | Solvent-free or use of benign solvents |

| Reagent | FMOC-Cl is standard mdpi.com | Exploration of alternatives (e.g., AQC) researchgate.net | More stable, less expensive, and highly reactive agents |

| Complexity | Multi-step, manual procedures lcms.cz | Simplified one-pot or in situ reactions rsc.org | Fully automated, single-step derivatization |

Miniaturization and Automation of Sample Preparation and Analysis Workflows

Reducing manual intervention in the analytical workflow is a key objective to improve reproducibility, increase sample throughput, and minimize operator-induced error. sciex.comlcms.cz The derivatization of glyphosate with FMOC-Cl, along with subsequent cleanup steps, has been a significant bottleneck. sciex.com Future developments are heavily focused on the miniaturization and complete automation of these processes.

Several studies have reported the successful implementation of fully automated systems. lcms.czsciex.com These systems often utilize the built-in capabilities of modern autosamplers to perform all pre-analysis steps, including the addition of internal standards, buffering agents, and the FMOC-Cl reagent, followed by incubation and direct injection into the liquid chromatography-mass spectrometry (LC-MS/MS) system. lcms.cz One such method achieved a fully automated derivatization and analysis of glyphosate and AMPA in beer within 15 minutes per sample, requiring no additional hardware. lcms.cz

Online Solid Phase Extraction (SPE) is another critical technology being integrated into automated workflows. sciex.comlaballiance.com.mymsconsult.dk Following derivatization, the sample can be automatically passed through an SPE cartridge to remove excess reagents and matrix components that could interfere with the analysis or contaminate the instrument. msconsult.dkpiwet.pulawy.pl This online cleanup is particularly beneficial as it significantly reduces matrix effects and improves method robustness. kovalent.se Systems using small, replaceable SPE cartridges (sometimes called µSPE) further contribute to miniaturization by reducing the sample and solvent volumes needed, which in turn enhances sensitivity. kovalent.semsconsult.dk The ultimate goal is a seamless, "sample-to-result" automated platform that minimizes manual labor and maximizes efficiency. sciex.comlaballiance.com.my

Enhancement of Analytical Sensitivity and Selectivity for Ultra-Trace Level Detection

Regulatory bodies worldwide are setting increasingly stringent maximum residue limits (MRLs) for glyphosate in water, food, and environmental samples. sigmaaldrich.comlcms.cz This necessitates the development of analytical methods with exceptionally high sensitivity and selectivity, capable of detecting glyphosate at ultra-trace levels (nanograms per liter or parts per trillion).

The coupling of FMOC derivatization with tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving these low detection limits. mdpi.comresearchgate.netnih.gov The selectivity of MS/MS, which monitors specific precursor-to-product ion transitions, allows for confident identification and quantification even in complex samples. mdpi.comresearchgate.net Researchers have focused on fine-tuning every aspect of the method—from derivatization yield and sample enrichment to ionization efficiency and detector settings—to maximize the signal-to-noise ratio. researchgate.net

Several studies have demonstrated remarkable sensitivity. One method, which optimized derivatization, SPE enrichment, and detection, achieved limits of detection (LODs) as low as 0.2 ng/L for glyphosate in surface and groundwater. researchgate.netnih.gov Another approach, developed for analyzing glyphosate in water at ultra-trace levels, reports reporting limits of less than 5 ng/L. alsenvironmental.co.uk Future research will likely focus on pushing these limits even lower. This may involve the use of next-generation mass spectrometers with enhanced sensitivity, novel sample pre-concentration techniques, and advanced data processing strategies to distinguish the analytical signal from background noise. lcms.cz

| Matrix | Compound | Achieved LOD (ng/L) | Achieved LOQ (ng/L) | Analytical Technique | Reference |

| Surface Water | Glyphosate | 0.2 | 0.7 | SPE-LC-MS/MS | researchgate.netnih.gov |

| Surface Water | AMPA | 0.2 | 0.8 | SPE-LC-MS/MS | researchgate.netnih.gov |

| Drinking Water | Glyphosate | - | 1000 | 2D-LC | lcms.cz |

| Treated/Raw Water | Glyphosate | <5 | - | SPE-HPLC-MS/MS | alsenvironmental.co.uk |

| Treated/Raw Water | AMPA | <5 | - | SPE-HPLC-MS/MS | alsenvironmental.co.uk |

Addressing Complex Matrix Challenges in Novel and Underexplored Sample Types

While methods for analyzing Glyphosate-FMOC in water are well-established, a significant research gap exists for complex and diverse matrices. mdpi.comacs.org Food products such as cereals, milk, soy-based formulas, and honeybee products like beebread, as well as environmental samples like soil, present substantial analytical challenges due to the presence of numerous interfering compounds (e.g., fats, proteins, carbohydrates). piwet.pulawy.placs.orgmdpi.com These co-extractives can suppress the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect, leading to inaccurate quantification. kovalent.selcms.cz

Future research must focus on developing robust sample preparation and cleanup protocols tailored to these difficult matrices. Acidification of the sample extract has been shown to be essential in some biological matrices to release glyphosate from complexes with metal cations. acs.org The use of molecularly imprinted polymers (MIPs) for solid-phase extraction offers high selectivity by creating binding sites specific to the glyphosate molecule, significantly reducing interferences. researchgate.net A method for beebread analysis successfully used an AFFINIMIP® glyphosate MIP for cleanup, which enabled an efficient derivatization step. piwet.pulawy.plmdpi.com

Online SPE, as mentioned previously, is also a powerful tool for mitigating matrix effects in complex samples like cocoa and tea. kovalent.se The development of multi-residue methods that can simultaneously and accurately quantify glyphosate and other polar pesticides in a single run across a wide variety of food commodities remains a key objective. sciex.com A significant gap remains in the analysis of glyphosate and its metabolites in unique biological tissues and fluids, which is crucial for comprehensive toxicological and exposure studies.

Integration of Glyphosate-FMOC Analysis with High-Throughput Screening and Omics Technologies

The need to monitor large numbers of samples for regulatory compliance, environmental surveillance, and food safety assurance is driving the demand for high-throughput screening (HTS) methods. sepscience.com While the FMOC derivatization method has been criticized as laborious, recent automation and simplification efforts are making it more amenable to HTS workflows. lcms.czsepscience.com The future direction is to create fully automated platforms that can process hundreds of samples per day with minimal human intervention, from initial extraction to final data reporting. sciex.comlaballiance.com.my

Furthermore, there is a growing need to integrate glyphosate analysis with "omics" technologies, such as metabolomics. Metabolomics aims to provide a comprehensive snapshot of all small-molecule metabolites in a biological system, offering insights into the physiological impact of exposures to substances like glyphosate. A robust, high-throughput analytical method for the target compound is a prerequisite for such large-scale studies.